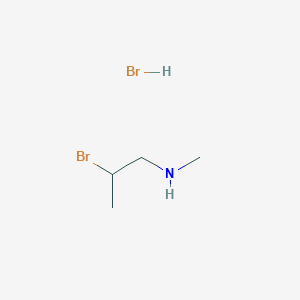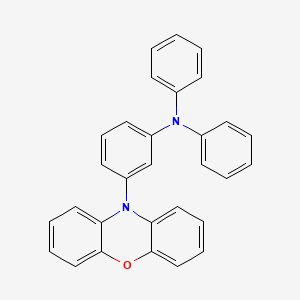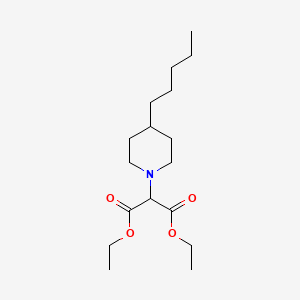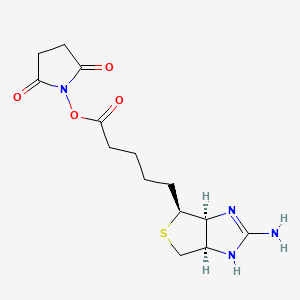![molecular formula C15H15FN4O4 B14136809 4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine CAS No. 552285-47-9](/img/structure/B14136809.png)
4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrimidine core, which is further substituted with a fluorophenoxy group, a methyl group, and a nitro group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.
化学反応の分析
Types of Reactions
4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be further functionalized using coupling reactions such as the Suzuki–Miyaura coupling to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, base such as sodium hydroxide.
Coupling Reactions: Boronic acid derivatives, palladium catalyst, base like potassium carbonate.
Major Products Formed
Reduction: Formation of 4-[4-(2-Aminophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of more complex organic molecules with additional functional groups.
科学的研究の応用
4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Benzyl-2-((4-fluorophenoxy)methyl)morpholine
- 2-Benzyl-4-fluorophenol
- (4-Benzyl-2-morpholinyl)methanamine
Uniqueness
4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity
特性
CAS番号 |
552285-47-9 |
|---|---|
分子式 |
C15H15FN4O4 |
分子量 |
334.30 g/mol |
IUPAC名 |
4-[4-(2-fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C15H15FN4O4/c1-10-13(20(21)22)14(24-12-5-3-2-4-11(12)16)18-15(17-10)19-6-8-23-9-7-19/h2-5H,6-9H2,1H3 |
InChIキー |
GNYCEQKQLQSBOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)OC3=CC=CC=C3F)[N+](=O)[O-] |
溶解性 |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-](/img/structure/B14136773.png)
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)





